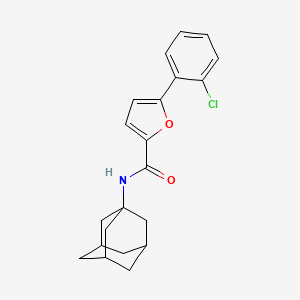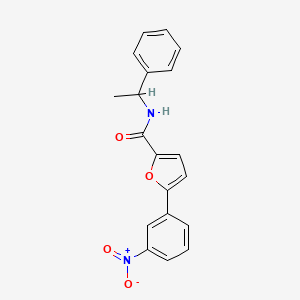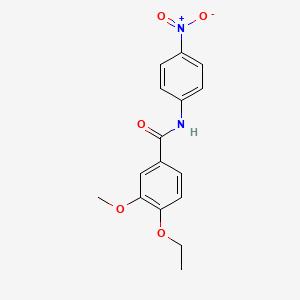![molecular formula C18H20N2O2 B4105094 4-(2-furyl)-2-phenyl-2,3-diazaspiro[4.5]decan-1-one](/img/structure/B4105094.png)
4-(2-furyl)-2-phenyl-2,3-diazaspiro[4.5]decan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-furyl)-2-phenyl-2,3-diazaspiro[4.5]decan-1-one, also known as FDPD, is a novel compound that has gained attention in the scientific community due to its potential applications in various research fields.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound 4-(2-furyl)-2-phenyl-2,3-diazaspiro[4.5]decan-1-one is synthesized through the Reformatsky reaction involving methyl 1-bromocycloalkane-1-carboxylates with phenyl- and benzoylhydrazones derived from aromatic aldehydes. This reaction led to the formation of various 2-azaspiro compounds, including the subject compound (Shchepin, Kirillov, & Melekhin, 2006). The same process was outlined in another study, underscoring the significance of this synthesis method (Shchepin, Kirillov, & Melekhin, 2007).
Pharmacological Research
- Spiro compounds, such as 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, have been studied for their antihypertensive properties. Research revealed that certain compounds in this category, with specific substitutions, demonstrated potent antihypertensive effects in rats and dogs, indicating their potential as alpha-adrenergic blockers (Caroon et al., 1981).
- Another study highlighted the neuroprotective effects of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives. These compounds showed significant protective action against brain edema and memory and learning deficits in animal models. Their impact on calcium and sodium ion movements within cells was particularly noted, suggesting potential applications in treating brain-related conditions (Tóth et al., 1997).
Structural and Biochemical Studies
- The compound's structural and interaction characteristics were examined in a study where a novel crystal structure of the PHD2 enzyme was discovered with a 2,8-diazaspiro[4.5]decan-1-one analogue as an inhibitor. This study provides insights into the enzyme-inhibitor interactions, which are crucial for drug design (Deng et al., 2013).
Potential in Antimicrobial and Antifungal Research
- Diazaspiro[4.5]decan-1-one derivatives have been investigated for their antimicrobial and antifungal properties. A study on a series of such compounds revealed their effectiveness against chitin synthase, an enzyme crucial for fungal growth. Some derivatives showed promising antifungal activities, indicating potential applications in developing new antifungal agents (Li et al., 2019).
Propiedades
IUPAC Name |
1-(furan-2-yl)-3-phenyl-2,3-diazaspiro[4.5]decan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17-18(11-5-2-6-12-18)16(15-10-7-13-22-15)19-20(17)14-8-3-1-4-9-14/h1,3-4,7-10,13,16,19H,2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMBWBDZKQPEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(NN(C2=O)C3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzoyl-1-methyl-1a-(4-morpholinylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B4105016.png)


![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4105033.png)
![2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4105040.png)
![1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B4105043.png)
![1-(1-adamantylacetyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4105050.png)
![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-benzylacetamide](/img/structure/B4105053.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4105058.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4105078.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4105082.png)


![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4105110.png)